molecular formula C12H23ClN2O4 B3005168 Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride CAS No. 2193059-01-5

Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride

Cat. No.: B3005168
CAS No.: 2193059-01-5
M. Wt: 294.78
InChI Key: JQXDYNPFNQIVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride is a synthetic organic compound. It is characterized by its unique cyclobutane ring structure, which is substituted with various functional groups, including an aminomethyl group and a tert-butoxycarbonyl (Boc) protected amino group. The hydrochloride salt form enhances its solubility in water, making it useful for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of Functional Groups: The aminomethyl group can be introduced via nucleophilic substitution reactions, while the tert-butoxycarbonyl group is typically added using Boc anhydride in the presence of a base.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a building block for the synthesis of biologically active molecules.

    Medicine: Potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The Boc group provides protection during synthesis, which can be removed under acidic conditions to reveal the active amine.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)cyclobutane-1-carboxylate: Lacks the Boc protection.

    Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate: Contains a cyclopentane ring instead of cyclobutane.

Uniqueness

The presence of the Boc-protected amino group and the cyclobutane ring structure makes Methyl 3-(aminomethyl)-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate hydrochloride unique

Properties

IUPAC Name

methyl 3-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-8(6-12)7-13;/h8H,5-7,13H2,1-4H3,(H,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXDYNPFNQIVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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